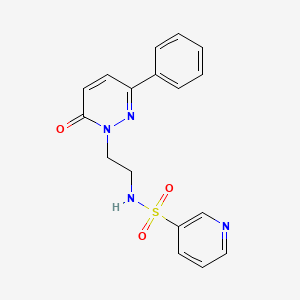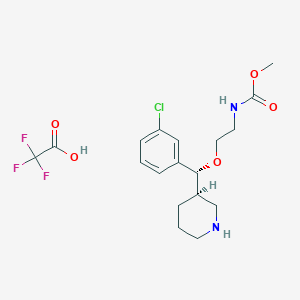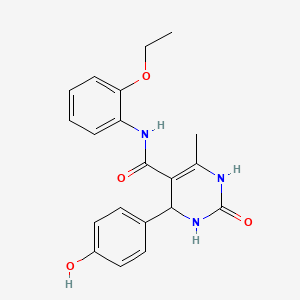![molecular formula C20H24ClN3O2 B2971585 N-(5-chloro-2-methylphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide CAS No. 878078-21-8](/img/structure/B2971585.png)
N-(5-chloro-2-methylphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methylphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide, also known as CMAP, is a chemical compound that is widely used in scientific research. CMAP is a piperazine derivative that has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Synthesis and Analysis : N-(5-chloro-2-methylphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide derivatives have been synthesized and characterized, including their crystal structures studied by single-crystal X-ray diffraction. The novel compounds displayed effective activities against neurotoxicity in cell studies and showed a protective effect on cerebral infarction in vivo experiments (Zhong et al., 2018).
Biological Activities and Applications
- Antimicrobial Activities : Derivatives of this compound were found to have antimicrobial activities against various microorganisms, suggesting potential applications in combating infections (Bektaş et al., 2007).
- Acetylcholinesterase Inhibition : Some derivatives have been screened for their anticholinesterase activity, particularly against acetylcholinesterase, indicating potential use in treating conditions like Alzheimer's disease (Yurttaş et al., 2013).
Chemical and Environmental Studies
- Herbicide Analysis : Research has been conducted on the metabolism and environmental impact of similar chloroacetamide herbicides, which can provide insights into the environmental behavior and safety profiles of this compound derivatives (Coleman et al., 2000).
Pharmacological Properties
- 5-HT1A Receptor Antagonism : Some analogs have been identified as potent antagonists of the 5-HT1A receptor, a target relevant in psychiatric and neurological disorders (Craven et al., 1994).
- Cognitive Enhancement : Analogous compounds, acting as 5-HT6 receptor antagonists, have shown potential in enhancing cognitive functions, suggesting a role in treating disorders like Alzheimer's disease (Hirst et al., 2006).
Enzyme Inhibitory Activities
- Enzyme Inhibition : Synthesized analogs have been evaluated for their inhibition potential against enzymes like carbonic anhydrase and cholinesterases, offering insights into therapeutic applications in various conditions, including neurodegenerative diseases (Virk et al., 2018).
Additional Applications
- Antihistamine Effects : Related piperazine compounds have been used as antihistamines, indicating possible allergy treatment applications (Arlette, 1991).
- Anticonvulsant Activity : Some derivatives have shown anticonvulsant activity, suggesting potential use in treating epilepsy and related disorders (Obniska et al., 2015).
Propiedades
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O2/c1-15-3-4-16(21)13-19(15)22-20(25)14-23-9-11-24(12-10-23)17-5-7-18(26-2)8-6-17/h3-8,13H,9-12,14H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BECAYBRNDRNQJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)azetidin-3-yl]propanamide](/img/structure/B2971503.png)
![6-chloro-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2971504.png)


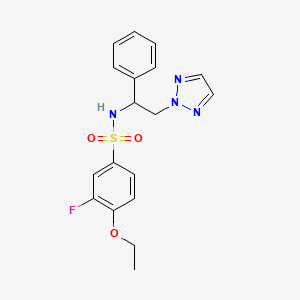
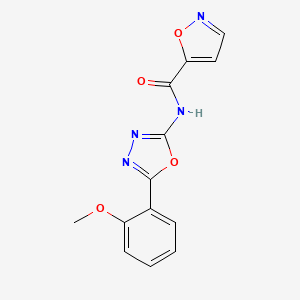
![1-[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-2-naphthalen-2-yloxyethanone](/img/structure/B2971514.png)
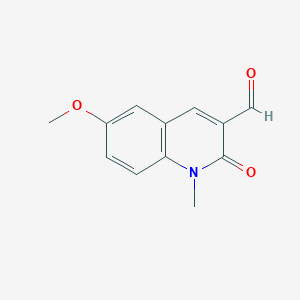

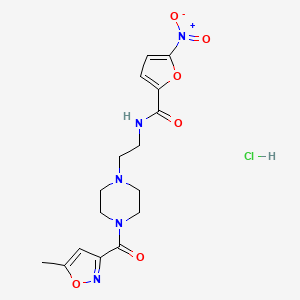
![3-bromo-5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazine](/img/structure/B2971520.png)
